molecular formula C7H11N B1654995 2-Methyl-5-hexenenitrile CAS No. 30316-00-8

2-Methyl-5-hexenenitrile

Cat. No. B1654995
CAS RN: 30316-00-8
M. Wt: 109.17 g/mol
InChI Key: WSLQODBTEPJISE-UHFFFAOYSA-N
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Description

2-Methyl-5-hexenenitrile, also known as 2-Methyl-5-hexen-1-nitrile, is an organic compound with the chemical formula C7H11N. It is a clear, colorless to pale yellow liquid with a pungent odor. This compound is widely used in the chemical industry as a flavor and fragrance agent, as well as a starting material for the synthesis of various organic compounds.

Scientific Research Applications

Degradation of Explosives

  • Degradation of RDX Explosive : A study by Naja et al. (2008) explored the degradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a common soil and water contaminant at military facilities, using zerovalent iron nanoparticles. This research is significant for environmental remediation, particularly at sites affected by military activities (Naja et al., 2008).

Catalytic Reactions

  • Hydrocyanation of Hexene-1 : Taylor and Swift (1972) studied the hydrocyanation of hexene-1 to heptanenitrile and 2-methylhexanenitrile using Lewis acid promoted Ni(0) phosphite complexes. This research contributes to the field of organic synthesis and catalysis (Taylor & Swift, 1972).

Photocatalysis and Heavy Metal Ion Adsorption

  • Carbon Nitrides for Photocatalysis and Adsorption : A 2017 study by Tan et al. examined the synthesis of carbon nitrides (CNx) with coral reef-like microstructures for photocatalysis and heavy metal ion adsorption. These materials demonstrated enhanced adsorption capacities for various pollutants and could have implications for environmental cleanup and sustainable chemistry (Tan et al., 2017).

Biological Degradation of Explosives

  • Biodegradation of RDX by Bacteria : Binks et al. (1995) identified a bacterium, Stenotrophomonas maltophilia PB1, capable of using RDX as a sole nitrogen source. This finding is crucial for bioremediation strategies aimed at detoxifying environments contaminated with explosives (Binks et al., 1995).

Catalytic Isomerization

  • Isomerization of 2-Methyl-3-butenenitrile : A study conducted by Acosta-Ramírez et al. (2008) explored the catalytic isomerization of 2-methyl-3-butenenitrile, providing insights into the chemical transformations and synthesis of various compounds (Acosta-Ramírez et al., 2008).

Biomedical Applications

  • MXenes for Biomedical Applications : Huang et al. (2018) reviewed advances in biomedical applications of MXenes, demonstrating their potential in biosensors, antibacterial materials, bioimaging probes, and therapeutics. This research highlights the interface of materials science and medicine (Huang et al., 2018).

properties

IUPAC Name

2-methylhex-5-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-3-4-5-7(2)6-8/h3,7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLQODBTEPJISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337532
Record name 2-Methyl-5-hexenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-hexenenitrile

CAS RN

30316-00-8
Record name 2-Methyl-5-hexenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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